1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Übersicht

Beschreibung

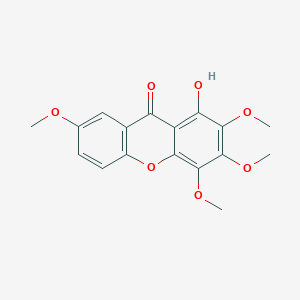

1-Hydroxy-2,3,4,7-tetramethoxyxanthone (CAS#14103-09-4, molecular formula C₁₇H₁₆O₇, molecular weight 332.31) is a tetrasubstituted xanthone derivative characterized by a hydroxyl group at position 1 and methoxy groups at positions 2, 3, 4, and 7. It is primarily isolated from plants in the Gentianaceae family, such as Frasera caroliniensis (American columbo) , Halenia elliptica , and Swertia mileensis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone can be synthesized through several methods. One common approach involves the extraction from the aerial parts of plants like Halenia elliptica D. Don . The extraction process typically involves solvent extraction followed by chromatographic purification.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains a primary method. The yields from these extractions are generally low, necessitating the development of more efficient synthetic routes .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroxy-2,3,4,7-tetramethoxyxanthone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of xanthone .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 1-hydroxy-2,3,4,7-tetramethoxyxanthone exhibits several important biological activities:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress and related damage .

- Anti-inflammatory Effects : Studies have shown that it may modulate inflammatory pathways, potentially reducing inflammation in various conditions .

- Anticancer Potential : There is evidence suggesting that this xanthone can inhibit tumor growth and may serve as an adjunct therapy in cancer treatment protocols .

Applications in Pharmaceuticals and Nutraceuticals

Due to its diverse biological properties, this compound has potential applications in:

- Pharmaceutical Development : Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating various diseases.

- Nutraceuticals : The compound may be used as an active ingredient in dietary supplements designed to enhance antioxidant defenses or reduce inflammation .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Activity Study : In vitro studies demonstrated that the compound inhibited the growth of cancer cell lines such as HT-29 (human colon adenocarcinoma) and P388 lymphocytic leukemia cells . The results indicated a dose-dependent response with significant cytotoxic effects.

- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of this xanthone using animal models of inflammation. Results showed a reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls .

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone involves several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Induces apoptosis in cancer cells by modulating various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Xanthone Derivatives

The bioactivity and structural nuances of 1-hydroxy-2,3,4,7-tetramethoxyxanthone are best understood through comparison with structurally analogous xanthones. Key differences in substitution patterns and their pharmacological implications are summarized below:

Table 1: Structural Comparison of Tetramethoxyxanthones

Table 2: Impact of Substitution Patterns on Pharmacological Activity

Key Research Findings

Anti-HBV Activity :

- This compound inhibits HBV replication by suppressing HBsAg (IC₅₀ = 2.50 mM) and HBeAg (IC₅₀ = 3.61 mM) secretions, likely due to its unique substitution at C2,3,4,7 enhancing interactions with viral enzymes .

- In contrast, 1-hydroxy-2,3,4,5-tetramethoxyxanthone lacks significant antiviral activity but exhibits cytotoxicity against cancer cell lines .

Neuroprotective Effects :

- The positional isomer 1-hydroxy-2,3,4,6-tetramethoxyxanthone reduces cerebral infarction in rats by 40% via upregulation of SOD and GSH-Px, highlighting the critical role of the methoxy group at C6 in neuroprotection .

- The target compound’s substitution at C7 may reduce blood-brain barrier permeability compared to the C6-substituted analog .

Antioxidant Capacity :

- Methoxy groups at C3 and C5 (e.g., 1-hydroxy-3,5,7,8-tetramethoxyxanthone) correlate with stronger radical-scavenging activity, while the C2,3,4,7 substitution pattern in the target compound shows moderate antioxidant effects .

Structural vs. Functional Relationships :

- Pentasubstituted xanthones (e.g., 1,2,3,4,7-pentamethoxyxanthone) exhibit higher lipophilicity, enhancing membrane permeability but reducing solubility .

- The hydroxyl group at C1 in the target compound improves hydrogen-bonding interactions with biological targets compared to fully methoxylated analogs .

Biologische Aktivität

1-Hydroxy-2,3,4,7-tetramethoxyxanthone (C17H16O7) is a xanthone derivative predominantly found in plants of the Gentianaceae family. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a planar structure with a hydroxyl group at position 1 and four methoxy groups at positions 2, 3, 4, and 7. Its molecular weight is approximately 332.30 g/mol. The structural characteristics are critical as they influence the compound's bioactivity.

The precise mechanisms of action for this compound are not fully elucidated; however, it is believed to share bioactivities with other xanthones due to structural similarities. The compound exhibits various biochemical properties that contribute to its health-promoting effects:

- Antioxidant Activity : Xanthones generally possess antioxidant capabilities, which help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various studies.

- Anticancer Properties : It has been implicated in inhibiting cell proliferation in cancer models.

Anti-Proliferative Effects

This compound has been specifically studied for its anti-proliferative effects on vascular smooth muscle cells (VSMCs). In a study conducted using BrdU incorporation assays, the compound demonstrated an IC50 value of approximately 7.84 µM against PDGF-induced VSMC proliferation. Notably, it was confirmed that the compound does not exhibit cytotoxicity at the tested concentrations.

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 7.84 | BrdU Incorporation |

| Gentisin (1) | 5.74 | BrdU Incorporation |

| Isogentisin (2) | 27.0 | BrdU Incorporation |

Osteoclast Differentiation Inhibition

The compound has also been shown to inhibit osteoclast differentiation effectively in co-culture systems with mouse osteoblastic calvarial cells and bone marrow cells. This suggests potential applications in treating bone-related disorders such as osteoporosis.

Vasodilatory Action

In addition to its anti-proliferative effects, this compound exhibits vasodilatory action. It can induce vasodilation in coronary arteries pre-contracted with serotonin (5-HT), with an effective concentration (EC50) of approximately 6.6 µM. This property underscores its potential cardiovascular benefits.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on VSMC Proliferation : A study published in MDPI identified nonprenylated xanthones as novel inhibitors of VSMC proliferation. The findings indicated that at concentrations up to 30 µM, this compound significantly inhibited cell proliferation without inducing cytotoxicity .

- Osteoclast Differentiation : Research indicated that this compound effectively inhibits osteoclast differentiation in vitro. The mechanism appears to involve modulation of signaling pathways associated with osteoclastogenesis .

- Vasodilatory Effects : Another study highlighted the vasodilatory effects of the compound on isolated coronary arteries pre-contracted with serotonin . This suggests potential therapeutic applications for cardiovascular diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 1-Hydroxy-2,3,4,7-tetramethoxyxanthone from natural sources?

- Methodology :

- Extraction : Use chloroform or ethanol-based solvents for initial extraction from plant materials like Halenia corniculata .

- Chromatography : Employ silica gel column chromatography with elution gradients (e.g., hexane:ethyl acetate 7:3 or chloroform → ethanol) for preliminary separation .

- Purification : Recrystallize fractions from ethanol and confirm purity via HPLC (≥98%) and TLC .

- Key Considerations : Monitor fractions using UV-Vis spectroscopy (λmax 244–378 nm) and NMR for structural confirmation .

Q. How is the structural identity of this compound validated?

- Analytical Techniques :

- NMR : Use - and -NMR to identify methoxy groups (δ 56–62 ppm) and hydroxyl protons .

- Mass Spectrometry : Confirm molecular weight (332.31 g/mol) via ESI-MS (m/z 332.1) .

- UV Spectroscopy : Characterize absorption peaks (e.g., 244, 314, 378 nm) for xanthone core identification .

Q. What are the fundamental pharmacological activities of this compound?

- Key Findings :

- Vasodilation : Induces coronary artery relaxation (EC = 6.6 ± 1.4 µM) via endothelium-dependent NO signaling and Ca channel inhibition .

- Anti-Proliferative Effects : Inhibits vascular smooth muscle cell (VSMC) proliferation (IC = 10–12.5 µM) via BrdU incorporation assays .

- Table 1 : Pharmacological Activities

| Activity | Model | EC/IC | Mechanism | Evidence |

|---|---|---|---|---|

| Vasodilation | Coronary artery (5-HT-precontracted) | 6.6 ± 1.4 µM | NO-dependent, Ca influx inhibition | |

| Anti-Proliferation | VSMC culture | 10–12.5 µM | DNA synthesis inhibition |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC/IC values across studies?

- Methodological Strategies :

- Assay Standardization : Control variables like cell type (primary vs. immortalized), pre-contraction agents (5-HT vs. KCl), and solvent carriers (DMSO concentration ≤0.1%) .

- Data Normalization : Use internal controls (e.g., verapamil for vasodilation, paclitaxel for proliferation) to calibrate inter-study variability .

Q. What experimental designs are optimal for probing signaling pathways modulated by this compound?

- Approaches :

- Kinase Assays : Use Akt/PI3K inhibitors (e.g., LY294002) to dissect contributions to vasodilation or proliferation .

- Calcium Imaging : Measure intracellular Ca flux in VSMCs using Fura-2 AM to validate L-type channel inhibition .

- Transcriptomics : Perform RNA-seq on treated cells to identify downstream targets (e.g., cell cycle regulators) .

Q. How can chromatographic parameters be optimized for quantifying this compound in complex matrices?

- HPLC Protocol :

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile:water (70:30) with 0.1% formic acid.

- Detection : UV at 314 nm; retention time ~12–15 min .

- Validation Metrics :

- Linearity : R ≥ 0.99 across 160–3000 ng/mL .

- Recovery : 85–115% in spiked plant extracts .

- Table 2 : Chromatographic Performance

| Parameter | Low Conc. (160 ng/mL) | Mid Conc. (800 ng/mL) | High Conc. (3000 ng/mL) |

|---|---|---|---|

| Intraday RSD | 4.12% | 4.50% | 2.36% |

| Interday RSD | 5.01% | 6.46% | 1.89% |

| Recovery | 85.82% | 97.83% | 114.6% |

Q. Methodological Considerations

Q. What are the best practices for handling and storing this compound?

- Storage : Desiccate at -20°C in amber vials to prevent photodegradation .

- Solubility : Use DMSO for stock solutions (≤10 mM); dilute in PBS or culture media for assays .

- Safety : Wear PPE due to potential irritant properties (flash point = 200.5°C; handle in fume hood) .

Q. How can researchers validate target engagement in cellular models?

- Strategies :

Eigenschaften

IUPAC Name |

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXRVRWIMVNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161526 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14103-09-4 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.